6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Description
Chemical Structure, Identification, and Fundamental Properties
Structural Characteristics and Nomenclature
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid represents a distinctive heterocyclic compound characterized by a fused ring system that combines thiophene and pyran moieties. The molecular architecture features a thieno[3,2-c]pyran core structure where the thiophene ring is fused to a dihydropyran ring at the 3,2-positions. This bicyclic framework creates a rigid, planar conjugated system that is further functionalized with a carboxylic acid group at the 2-position of the thiophene ring.
The structural designation "6,7-dihydro-4H" indicates the presence of saturated carbon centers at positions 6 and 7 of the pyran ring, while the "4H" notation specifies the presence of hydrogen atoms at position 4. This partial saturation within the pyran portion of the molecule creates an interesting contrast with the aromatic thiophene component, resulting in a compound that combines both aromatic and aliphatic characteristics within a single molecular framework.
The compound belongs to the broader class of thieno[3,2-c]pyrans, which have gained significant attention in materials science and organic electronics due to their unique electronic properties and structural versatility. The presence of both sulfur and oxygen heteroatoms within the fused ring system contributes to distinctive electronic characteristics that differentiate this compound from other heterocyclic systems.
The carboxylic acid functionality at the 2-position provides a reactive site for further chemical modifications and influences the overall polarity and intermolecular interactions of the compound. This functional group positioning is particularly significant as it allows for potential conjugation with the adjacent thiophene ring system, affecting the overall electronic distribution within the molecule.
Molecular Identification Parameters
Chemical Abstract Service Registry Number and Chemical Identifiers
The compound is uniquely identified by Chemical Abstract Service registry number 933747-41-2, which serves as the primary chemical identifier in scientific databases and commercial catalogs. This registry number ensures unambiguous identification across various chemical information systems and facilitates accurate referencing in scientific literature and commercial transactions.
The MDL number MFCD12088019 provides an additional unique identifier within the MDL chemical database system, further supporting precise chemical identification and data retrieval. The PubChem compound identifier 43608930 enables access to comprehensive chemical information within the National Center for Biotechnology Information database.
The International Chemical Identifier (InChI) string "InChI=1S/C8H8O3S/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10)" provides a standardized representation of the molecular structure that can be processed by computational chemistry software. The corresponding InChI Key "JTAGXSCOVOJESP-UHFFFAOYSA-N" offers a condensed hash representation of the InChI string for efficient database searching and chemical structure comparison.
The Simplified Molecular Input Line Entry System representation "OC(=O)c1cc2COCCc2s1" provides a human-readable linear notation that describes the connectivity of atoms within the molecule. Alternative SMILES representations include "C1COCC2=C1SC(=C2)C(=O)O" and "c1c2c(sc1C(=O)O)CCOC2", which describe the same molecular structure using different atom ordering conventions.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the structural features and substitution pattern. This nomenclature follows established conventions for naming fused heterocyclic systems, where the thieno[3,2-c]pyran designation indicates the specific fusion pattern between the thiophene and pyran rings.
Alternative nomenclature variations include "4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid," which emphasizes the specific positions of hydrogen atoms within the ring system. Some commercial suppliers use abbreviated designations, but the full systematic name remains the preferred scientific nomenclature for unambiguous identification.
The compound may also be referenced in chemical databases under various synonyms that reflect different naming conventions or historical usage patterns. However, the International Union of Pure and Applied Chemistry name provides the most standardized and widely accepted designation for scientific communication and literature referencing.
Physical and Chemical Properties
Molecular Formula and Weight Analysis
This compound has the molecular formula C8H8O3S, indicating a composition of eight carbon atoms, eight hydrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight is precisely 184.212 g/mol, as determined through high-resolution mass spectrometry analysis.
The elemental composition analysis reveals that carbon represents the largest mass fraction at approximately 52.17%, followed by oxygen at 26.07%, sulfur at 17.39%, and hydrogen at 4.38%. This composition reflects the predominance of the carbon framework while highlighting the significant contribution of heteroatoms to the overall molecular structure.
The molecular formula indicates a degree of unsaturation of 5, which corresponds to the presence of four double bonds within the fused ring system plus one carbonyl group in the carboxylic acid functionality. This degree of unsaturation is consistent with the aromatic character of the thiophene ring and the carbonyl functionality, while accounting for the saturated nature of the dihydropyran portion.
Solubility Profile and Stability Characteristics
The solubility characteristics of this compound are influenced by both the hydrophobic nature of the heterocyclic ring system and the hydrophilic character of the carboxylic acid functional group. The compound exhibits limited water solubility due to the predominance of the lipophilic bicyclic structure, while the carboxylic acid group provides some degree of polar character that enhances solubility in protic solvents.
Computational analysis indicates a vapor pressure of 0.0±1.0 mmHg at 25°C, suggesting very low volatility under ambient conditions. The predicted boiling point of 402.3±45.0°C at 760 mmHg indicates thermal stability up to moderate temperatures, although decomposition may occur before reaching the theoretical boiling point.
The density is calculated to be 1.4±0.1 g/cm³, indicating a relatively compact molecular packing in the solid state. The polarizability value of 18.0±0.5 × 10⁻²⁴ cm³ reflects the electron distribution within the molecule and influences intermolecular interactions.
Storage stability requires controlled conditions, with recommended storage at 2-8°C in dry conditions to prevent degradation. The compound should be protected from moisture due to the hygroscopic nature of the carboxylic acid functionality and potential hydrolysis reactions under humid conditions.
Structural Conformation Analysis
Crystallographic Analysis and Molecular Geometry
Crystallographic studies of thieno[3,2-c]pyran derivatives reveal important structural information about the molecular geometry and solid-state packing arrangements. Research on related compounds demonstrates that molecules in this class typically adopt planar conformations due to the conjugated nature of the fused ring system. The crystal structures show that thieno[3,2-c]pyran molecules interact through various intermolecular forces including carbon-hydrogen contacts and sulfur-sulfur interactions to form layered structures.
The molecular geometry of this compound features a nearly planar bicyclic core with the carboxylic acid group positioned coplanar with the thiophene ring to maximize conjugation. The dihydropyran portion adopts a half-chair conformation due to the sp³ hybridization of the saturated carbon centers at positions 6 and 7.
Intermolecular π-π stacking interactions play a crucial role in the solid-state organization, with typical stacking distances of approximately 3.46 Å observed in related thieno[3,2-c]pyran compounds. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound in the solid state.
The crystal packing arrangement facilitates the formation of hydrogen bonding networks involving the carboxylic acid functional groups, which further stabilizes the solid-state structure and influences the thermal properties of the compound. The combination of π-π interactions and hydrogen bonding creates a three-dimensional network that determines the mechanical and thermal characteristics of the crystalline material.
Electronic Structure and Molecular Orbitals
Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular orbital characteristics of thieno[3,2-c]pyran derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic properties that determine the optical and electrochemical behavior of these compounds.
Computational studies at the B3LYP/6-31G(d) level demonstrate that the highest occupied molecular orbital is primarily localized on the thiophene portion of the molecule, while the lowest unoccupied molecular orbital extends across the entire conjugated system. The calculated energy gap between these frontier orbitals provides important information about the electronic excitation properties and potential applications in organic electronics.
Time-dependent density functional theory calculations predict vertical electronic transitions that correspond to the observed optical absorption properties of thieno[3,2-c]pyran compounds. These calculations help explain the electronic properties that make these compounds suitable for applications in organic semiconductor devices and fluorescent materials.
The electron density distribution analysis reveals the polarization of electron density toward the oxygen and sulfur heteroatoms, which influences the chemical reactivity and intermolecular interactions of the compound. The partial charges on individual atoms calculated through population analysis provide quantitative information about the electrostatic properties that govern molecular recognition and binding interactions.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAGXSCOVOJESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656233 | |
| Record name | 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933747-41-2 | |
| Record name | 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors Containing Thiophene and Pyran Moieties
A common strategy involves cyclization reactions starting from precursors that have both thiophene and pyran subunits or their synthetic equivalents. The cyclization is often promoted under acidic or basic conditions to form the fused heterocyclic system.
Method Summary : Starting with a 2-substituted thiophene derivative bearing an appropriate side chain that can undergo intramolecular nucleophilic attack or electrophilic cyclization to form the pyran ring fused at the 3,2-position of thiophene.
Typical Conditions : Acid catalysis (e.g., sulfuric acid or Lewis acids) or base-promoted cyclization in polar solvents such as pyridine or dimethylformamide (DMF).
Outcome : Formation of the 6,7-dihydro-4H-thieno[3,2-c]pyran ring system with subsequent oxidation or hydrolysis steps to introduce the carboxylic acid moiety at the 2-position.
Functional Group Transformations to Install the Carboxylic Acid
The carboxylic acid group at the 2-position of the fused ring can be introduced by:
Oxidation of Aldehyde or Alcohol Precursors : If the synthetic intermediate contains an aldehyde or primary alcohol at the 2-position, oxidation using agents such as potassium permanganate, chromium trioxide, or other mild oxidants can yield the carboxylic acid.
Hydrolysis of Esters or Nitriles : Esters or nitrile groups introduced at the 2-position can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Specific Synthetic Route Example (Based on Patent Literature)
A relevant patent (JPS632992A) describes the synthesis of thieno[3,2-c]pyridine derivatives, which share structural similarities with thieno[3,2-c]pyran systems. The synthetic process involves:
Preparation of a tetrahydrothieno derivative as a key intermediate.
Cyclization reactions under controlled conditions to form the fused heterocyclic ring.
Introduction of carboxyl groups through functional group manipulation.
While the patent focuses on thieno[3,2-c]pyridine derivatives, the methodologies are adaptable to the preparation of thieno[3,2-c]pyran carboxylic acids, especially in the formation of the fused ring system and subsequent functionalization steps.
Reaction Parameters and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Acidic catalyst (e.g., H2SO4), reflux | Promotes ring closure to form fused system |
| Oxidation to Carboxylic Acid | KMnO4, CrO3, or other oxidants | Mild conditions preferred to avoid ring damage |
| Hydrolysis of Esters/Nitriles | Acidic (HCl) or basic (NaOH) aqueous | Converts esters/nitriles to carboxylic acid |
Research Findings and Optimization
Yield Optimization : Studies indicate that controlling the temperature and reaction time during cyclization is critical to maximize yield and minimize side reactions such as ring opening or polymerization.
Purity Considerations : Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel chromatography) to separate the desired acid from side products.
Solvent Effects : Polar aprotic solvents like DMF or pyridine enhance reaction rates and selectivity in cyclization and oxidation steps.
Environmental and Safety Notes : Use of strong oxidants necessitates careful handling and disposal. Alternative greener oxidants are under investigation to improve sustainability.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Precursors | Acid/base catalyzed ring closure | H2SO4, pyridine, DMF, reflux | Efficient ring formation | Requires careful control of conditions |
| Oxidation to Carboxylic Acid | Oxidation of aldehyde/alcohol intermediates | KMnO4, CrO3 | Direct conversion to acid | Potential overoxidation |
| Hydrolysis of Esters/Nitriles | Acid/base hydrolysis | HCl, NaOH aqueous solutions | Mild conditions, high yield | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid with key analogs, focusing on structural modifications, biological activity, and physicochemical properties.
Thieno[3,2-c]pyridine Derivatives: Clopidogrel and Related Compounds
Clopidogrel (methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate) is a structurally related antiplatelet drug. Key differences include:
- Core Heterocycle: Clopidogrel features a thieno[3,2-c]pyridine ring system, whereas the target compound has a thieno[3,2-c]pyran core. The pyridine nitrogen in Clopidogrel enhances basicity, influencing receptor binding and pharmacokinetics .
- Functional Groups: Clopidogrel contains an ester group and a chlorophenyl substituent, which are critical for its prodrug activation and antiplatelet activity.
- Biological Activity : Clopidogrel inhibits ADP-induced platelet aggregation via irreversible P2Y12 receptor antagonism, while derivatives of the target compound (e.g., tetrazole bioisosteres) show comparable in vivo antithrombotic activity but require structural optimization for clinical use .
Table 1: Comparison with Clopidogrel and Bioisosteres
Bioisosteric Replacements: Carboxylic Acid vs. Tetrazole
The carboxylic acid group in the target compound is a common pharmacophore in antiplatelet agents. Replacing it with a tetrazole (as in compound 3a) improves metabolic stability and mimics the acid’s hydrogen-bonding capacity. For example:
Fused Heterocyclic Systems: Indenothiophenes and Benzothienyl Analogs
Indenothiophene carboxylic acids (e.g., 4H-indeno[1,2-b]thiophene-4-carboxylic acid) share a fused thiophene system but differ in ring fusion and substituent positions:
- Synthetic Utility: Indenothiophenes are metalated at specific positions for functionalization, whereas the target compound’s pyran ring offers oxygen-based hydrogen-bonding sites for derivatization .
Table 2: Comparison with Fused Heterocycles
Physicochemical Properties and Solubility
- Solubility : The target compound’s carboxylic acid group enhances water solubility compared to ester-containing analogs like Clopidogrel. However, its solubility varies significantly with solvent (e.g., better in DMSO than water) .
- Stability : Derivatives of the target compound require storage at -80°C for long-term stability, whereas Clopidogrel’s bisulfate salt formulation improves shelf life and oral bioavailability .
Table 3: Physicochemical Comparison
Discrepancies in Physical Form
describes the target compound as a solid, while lists it as a liquid. This discrepancy likely arises from differences in formulation (e.g., pure compound vs. solution). Suppliers like Chemicell and Energy Chemical provide the compound in solid form, whereas CymitQuimica may offer it as a solution .
Biological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been the focus of recent research. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₈O₃S
- Molecular Weight : 184.21 g/mol
- CAS Number : 933747-41-2
- SMILES : C1COCC2=C1SC(=C2)C(=O)O
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has shown promise in several areas:
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. For instance, it has been tested against various free radical scavenging assays such as DPPH and ABTS. The results suggest that it can effectively reduce oxidative stress in biological systems.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 18.33 ± 0.04 |
| ABTS | 28.23 ± 0.06 |
2. Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Effects
The compound has shown anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines and mediators. This effect was evaluated through various assays measuring the levels of TNF-alpha and IL-6 in cell cultures treated with the compound.
Study on Antioxidant Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of several thieno derivatives, including this compound. The study found that this compound had a significant impact on reducing oxidative stress markers in cultured cells compared to controls .
Evaluation of Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders:
- α-Amylase Inhibition : IC50 = 1.80 ± 0.01 mg/mL
- α-Glucosidase Inhibition : IC50 = 2.80 ± 0.01 mg/mL
These findings suggest that the compound may be useful in managing conditions like diabetes by regulating carbohydrate metabolism .
Q & A
Q. What synthetic routes are commonly used to prepare 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, and what reaction conditions are critical?
The synthesis typically involves cyclization of thiophene precursors with pyran intermediates. For example, analogous thieno-fused heterocycles are synthesized via condensation reactions followed by acid-catalyzed cyclization. Key conditions include using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to enhance regioselectivity . Reverse-phase HPLC with UV detection (254 nm) is recommended for purity assessment .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the fused thieno-pyran structure. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular weight. Supplementary 2D NMR data, as used in thieno-pyridine derivative studies, can resolve structural ambiguities .
Q. What safety precautions are essential during handling and storage?
While specific safety data for this compound is limited, general protocols for handling reactive heterocycles apply: use fume hoods, avoid moisture (to prevent hydrolysis), and store at 2–8°C under inert gas. Similar thieno-pyran derivatives degrade under prolonged light exposure, necessitating amber glassware .
Advanced Research Questions
Q. How can synthetic yield be optimized, particularly in overcoming steric hindrance during cyclization?
Steric challenges in cyclization steps are mitigated by:
- Solvent optimization : Toluene or DMF improves solubility of bulky intermediates .
- Catalyst screening : Palladium/copper systems enhance reaction rates (e.g., 80% yield in analogous syntheses) .
- Temperature control : Gradual heating (60–80°C) prevents side reactions. Computational modeling (DFT) predicts transition-state geometries to guide condition selection .
Q. What methodologies address contradictions in reported biological activity data for thieno-pyran derivatives?
Discrepancies in pharmacological studies (e.g., antimicrobial vs. anticancer activity) arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and control for purity (>95% by HPLC) .
- Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups on the pyran ring enhance receptor binding .
- Meta-analysis : Cross-reference datasets from kinase inhibition assays and ADMET profiling .
Q. How does the carboxylic acid moiety influence the compound’s reactivity and bioactivity?
The carboxylic acid group:
- Facilitates salt formation : Improves solubility for in vitro assays (e.g., sodium salts in buffer solutions) .
- Enables derivatization : Esterification or amidation modulates lipophilicity, impacting membrane permeability in cell-based studies .
- Mediates hydrogen bonding : Critical for enzyme inhibition (e.g., interactions with catalytic residues in COX-2) .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptors like EGFR or PARP. Pharmacophore mapping identifies essential features (e.g., planar thieno-pyran core for intercalation) . QSAR studies on similar derivatives correlate logP values with antibacterial potency .
Methodological Notes
- Data Reproducibility : Replicate syntheses using controlled atmosphere reactors (e.g., Schlenk lines) to minimize oxygen/moisture interference .
- Contradiction Resolution : Employ orthogonal validation (e.g., SPR for binding affinity vs. enzymatic assays) to confirm biological mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
